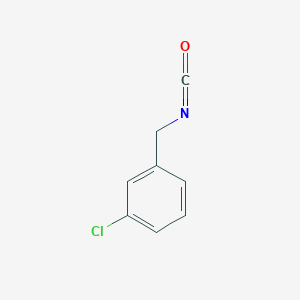

1-Chloro-3-(isocyanatomethyl)benzene

描述

Contextualization within Aromatic Isocyanate Chemistry

In the field of isocyanate chemistry, a fundamental distinction is made based on the attachment of the -NCO group. Aromatic isocyanates, such as phenyl isocyanate, have the functional group directly bonded to the aromatic ring, allowing for electronic conjugation. In contrast, 1-Chloro-3-(isocyanatomethyl)benzene belongs to the subclass of benzylic isocyanates, where the -NCO group is attached to a methylene (B1212753) "spacer".

This methylene bridge effectively insulates the isocyanate group from the benzene (B151609) ring's π-system. acs.orgnih.gov Research comparing phenyl isocyanate and benzyl (B1604629) isocyanate has shown that this separation results in distinct electronic properties. acs.org Specifically, benzyl isocyanate exhibits poorer electron-acceptor properties compared to its phenyl isocyanate counterpart. acs.org The presence of the electron-withdrawing chlorine atom on the benzene ring in this compound further modifies the electronic character of the aromatic portion of the molecule, but the fundamental reactivity of the isocyanate group is primarily dictated by its benzylic, rather than truly aromatic, nature. This distinction is crucial for predicting its reaction kinetics and designing synthetic pathways.

Significance as a Building Block in Organic Synthesis

The primary significance of this compound in organic synthesis stems from the high reactivity of the isocyanate group. The carbon atom in the -N=C=O moiety is highly electrophilic and readily attacked by nucleophiles. This reactivity makes it a versatile building block for creating a variety of organic compounds.

Key reactions include:

Carbamate (B1207046) Formation: Reaction with alcohols (-OH) yields carbamates (urethanes), a linkage fundamental to polyurethane chemistry. rsc.org

Urea (B33335) Formation: Reaction with primary or secondary amines (-NHR) produces substituted ureas.

A common and effective method for synthesizing benzylic isocyanates involves the reaction of the corresponding benzylic halide with a cyanate (B1221674) salt. Therefore, a plausible synthetic route to this compound is the nucleophilic substitution reaction of 3-chlorobenzyl chloride with a salt like sodium or potassium cyanate. This methodology is supported by analogous preparations of similar compounds, such as substituted benzyl selenocyanates from their respective benzyl chlorides. mdpi.com Its utility as an intermediate is significant in the agrochemical and pharmaceutical industries, where carbamate and urea functionalities are common in bioactive molecules. google.com

Role as a Precursor in Advanced Materials Science

In materials science, isocyanates are essential precursors for the synthesis of polyurethane-based materials. ontosight.ai As a monofunctional isocyanate, this compound cannot form a polymer on its own but can play several critical roles in polymer design:

Chain Termination/Control: It can be used to cap the end of a growing polymer chain, controlling the molecular weight of polyurethanes or other polymers.

Surface Modification: It can graft onto polymer backbones or surfaces that possess active hydrogen atoms (like hydroxyls or amines), thereby altering the surface properties of the material.

Introduction of Functional Groups: Its use in polymerization allows for the precise introduction of the 3-chlorobenzyl moiety into a material's structure.

The incorporation of the chloro-aromatic group can impart specific properties to the resulting polymer, such as increased refractive index, modified solubility, enhanced thermal stability, and improved flame retardancy. The application of closely related compounds, such as chloromethylbenzyl isocyanate, in specialized resin compositions underscores the potential of this class of molecules in developing advanced materials with tailored properties. google.com

Overview of Research Trends and Challenges Pertaining to the Compound

A dominant trend in modern isocyanate chemistry is the development of environmentally benign production methods that avoid the use of highly toxic phosgene (B1210022). google.comnih.gov The traditional industrial synthesis of isocyanates involves the phosgenation of primary amines, a process that is hazardous and produces corrosive hydrogen chloride as a byproduct. google.comnih.gov Consequently, significant research efforts are directed towards non-phosgene routes. muctr.ru These emerging technologies include the thermal decomposition of carbamates and synthesis pathways utilizing reagents like dimethyl carbonate. nih.gov These methods are seen as a promising future for isocyanate production due to improved safety and higher quality products free of chloride impurities. nih.gov

A primary challenge for this compound specifically is the lack of extensive research and characterization. While its synthesis and reactivity can be predicted from similar compounds, detailed experimental data on its physical properties, reaction kinetics, and toxicological profile are not widely available. Future research would need to focus on its efficient, scalable synthesis (preferably via a non-phosgene route) and a thorough investigation of its properties. Such foundational studies are essential to unlock its potential as a specialized building block in organic synthesis and as a functional monomer in advanced materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKKHBHVQMRHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625513 | |

| Record name | 1-Chloro-3-(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56620-45-2 | |

| Record name | 1-Chloro-3-(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization

Historical and Current Phosgene-Based Synthetic Routes

The conventional and most established industrial method for producing isocyanates, including 1-chloro-3-(isocyanatomethyl)benzene, is through the process of phosgenation. acs.orgnih.gov This method involves the reaction of the corresponding primary amine, in this case, (3-chlorophenyl)methanamine (also known as m-chlorobenzylamine), with phosgene (B1210022) (COCl₂). wikipedia.orggoogle.com

The reaction typically proceeds in a two-step liquid-phase process within an inert solvent. nih.govgoogle.com

Primary Phosgenation (Cold Phosgenation): The amine is reacted with excess phosgene at a low temperature. This initial step forms an intermediate slurry containing carbamoyl (B1232498) chloride and amine hydrochloride. nih.govgoogle.com Maintaining a low temperature is crucial to prevent the formation of undesired byproducts, such as ureas.

Secondary Phosgenation (Hot Phosgenation): The intermediate slurry is then heated. During this step, the carbamoyl chloride and amine hydrochloride decompose and react further with phosgene to yield the final isocyanate product, this compound, and hydrogen chloride (HCl) as a byproduct. nih.govwikipedia.org

Due to the extreme toxicity of phosgene gas and the corrosive nature of the HCl byproduct, this process requires stringent safety precautions and specialized equipment, which has driven research into safer alternatives. acs.orgnih.govresearchgate.net

Exploration of Non-Phosgene Green Synthesis Alternatives

In response to the environmental and safety concerns associated with phosgene, significant research has focused on developing "green" or non-phosgene synthetic routes. These methods aim to replace phosgene with less hazardous reagents and develop more sustainable catalytic systems. acs.orgresearchgate.netscispace.com

A prominent non-phosgene alternative is the use of bis(trichloromethyl)carbonate (BTC), commonly known as triphosgene (B27547). researchgate.netnih.gov BTC is a stable, crystalline solid that serves as a safer, solid phosgene equivalent, decomposing to release three equivalents of phosgene in situ. researchgate.netresearchgate.net This allows for the stoichiometric control of phosgene in the reaction, minimizing the risks associated with handling the gaseous form. researchgate.netgoogle.com

The synthesis of aromatic isocyanates using BTC is a facile method that provides high product yields. researchgate.net The reaction involves treating the primary amine with BTC, often in the presence of a base such as triethylamine (B128534) in a solvent like dichloromethane (B109758) or toluene (B28343), to neutralize the HCl formed during the reaction. google.comresearchgate.net This method has been successfully applied to a wide range of primary amines to produce the corresponding isocyanates. orgsyn.orgrsc.org

Table 1: Comparison of Phosgene and Triphosgene (BTC) in Isocyanate Synthesis

| Feature | Phosgene (COCl₂) | Bis(trichloromethyl)carbonate (BTC) |

| Physical State | Highly toxic gas | Crystalline solid nih.gov |

| Handling | Requires specialized equipment and extreme caution acs.org | Easier and safer to handle, weigh, and store researchgate.net |

| Reaction Control | Often used in large excess | Allows for precise stoichiometric control in situ researchgate.net |

| Byproducts | Large amounts of corrosive HCl | HCl, neutralized by a base in the reaction mixture |

| Applications | Large-scale industrial production nih.gov | Laboratory and increasingly scalable synthesis researchgate.netresearchgate.net |

Beyond triphosgene, a variety of other non-phosgene methods are under investigation, focusing on novel reagents and advanced catalytic systems. These routes often involve the thermal decomposition of carbamate (B1207046) intermediates, which are synthesized without the use of phosgene. acs.orgnih.govresearchgate.net

Key non-phosgene approaches include:

Reductive Carbonylation of Nitro Compounds: This method can produce isocyanates by reacting nitroaromatic compounds with carbon monoxide in the presence of a transition metal catalyst, such as palladium or rhodium complexes. acs.orgnih.govresearchgate.net This can be a one-step process, though it often requires forcing conditions. researchgate.net

Oxidative Carbonylation of Amines: Amines can be converted to carbamates or isocyanates through reaction with carbon monoxide and an oxidant. acs.orgnih.gov This process also relies on catalytic systems, often involving precious metals.

Rearrangement Reactions: Classical organic reactions such as the Curtius, Hofmann, and Lossen rearrangements provide pathways to isocyanates from carboxylic acid derivatives (acyl azides), primary amides, and hydroxamic acids, respectively, avoiding the use of phosgene. wikipedia.org

Use of Alternative Carbonylating Agents: Reagents like dimethyl carbonate (DMC) and urea (B33335) are being explored as less hazardous sources of the carbonyl group for isocyanate synthesis. acs.orgnih.gov These reactions typically proceed via a carbamate intermediate that is subsequently decomposed thermally to the isocyanate. researchgate.net

Catalysis is central to the viability of these alternative routes, with research focusing on improving catalyst efficiency, selectivity, and reusability to make these green processes economically competitive with traditional phosgenation. acs.orgturkchem.net

Multi-Step Synthesis Strategies from Benzyl (B1604629) Halide Precursors

Alternative synthetic strategies often begin with readily available benzyl halide precursors, which can be converted to the target isocyanate through various intermediates.

A logical and common pathway to this compound starts from 1-chloro-3-(chloromethyl)benzene. This multi-step process involves the conversion of the chloromethyl group into an isocyanate group.

The typical sequence is as follows:

Amination: The benzylic chloride, 1-chloro-3-(chloromethyl)benzene, is first converted to the corresponding primary amine, (3-chlorophenyl)methanamine. This can be accomplished through various established methods, such as reaction with ammonia (B1221849), the Gabriel synthesis, or the Delepine reaction.

Isocyanate Formation: The resulting (3-chlorophenyl)methanamine is then converted into the target isocyanate. This second step can utilize either the traditional phosgenation method (as described in section 2.1) or, more preferably, a non-phosgene alternative like reaction with triphosgene (as in section 2.2.1).

Another potential, more direct route involves the reaction of the benzyl halide with an alkali metal cyanate (B1221674), which can yield the isocyanate directly under specific conditions, often in the presence of a suitable catalyst. google.com

The synthesis can also commence from other related aromatic precursors, which are then functionalized to build the required structure.

From Aromatic Aldehydes: Starting with 3-chlorobenzaldehyde, the target compound can be synthesized via a reductive amination reaction. The aldehyde is reacted with an ammonia source and a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to form (3-chlorophenyl)methanamine. This amine intermediate is then converted to this compound using the methods previously discussed. Metal carbonyls have been shown to catalyze the condensation of aldehydes with isocyanates, suggesting related catalytic pathways may be possible. rsc.org

From Other Halogenated Benzenes: More complex, multi-step syntheses can be envisioned starting from other halogenated benzenes like 1,3-dichlorobenzene. Such a route would require the introduction of a one-carbon unit at one of the positions, for example, through Grignard reagent formation followed by reaction with formaldehyde (B43269) to create a benzyl alcohol. The alcohol would then be converted to a benzyl chloride, leading to the 1-chloro-3-(chloromethyl)benzene intermediate discussed in section 2.3.1.

Via Carboxylic Acid Derivatives: An alternative pathway involves the Curtius rearrangement. This would start from 3-chlorophenylacetic acid, which is first converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges to form this compound with the loss of nitrogen gas. wikipedia.org

Table 2: Summary of Synthetic Precursors and Key Intermediates

| Starting Material | Key Intermediate(s) | Subsequent Reaction for Isocyanate Formation |

| (3-chlorophenyl)methanamine | N/A | Phosgenation or Non-Phosgene Methods |

| 1-Chloro-3-(chloromethyl)benzene | (3-chlorophenyl)methanamine | Phosgenation or Non-Phosgene Methods |

| 3-Chlorobenzaldehyde | (3-chlorophenyl)methanamine | Phosgenation or Non-Phosgene Methods |

| 3-Chlorophenylacetic acid | 3-Chlorophenylacetyl azide | Curtius Rearrangement |

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of this compound, also known as m-chlorobenzyl isocyanate, is typically achieved through the phosgenation of 3-chlorobenzylamine (B151487) or its corresponding salts. This process involves the reaction of the amine with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). Achieving high yield and selectivity is critically dependent on the careful control of several reaction parameters. While specific optimization studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds, such as 1,3-Bis(isocyanatomethyl)benzene. The optimization of the synthesis of this related di-isocyanate from m-xylylenediamine (B75579) and triphosgene highlights the impact of key variables. scispace.comsciencepublishinggroup.com

Influence of Molar Ratios and Stoichiometry

The stoichiometry between the amine precursor and the phosgenating agent is a crucial factor in maximizing the yield of the desired isocyanate while minimizing the formation of by-products. In isocyanate synthesis, an excess of the phosgenating agent is generally used to ensure complete conversion of the amine and intermediate carbamoyl chloride.

In the synthesis of the analogous 1,3-Bis(isocyanatomethyl)benzene using triphosgene (BTC), the molar ratio of the diamine (m-xylylenediamine or MXDA) to BTC was systematically varied. The reaction theoretically requires 2 moles of phosgene (generated from BTC) for each mole of the diamine. However, the process is complex, and the optimal ratio must be determined empirically. It was observed that the yield of the di-isocyanate initially increased and then decreased as the ratio of MXDA to BTC was raised. An excessively high amount of BTC led to an increase in by-products, thereby reducing the yield. The optimal molar ratio was found to be 1.2 moles of MXDA to 1.0 mole of BTC, which resulted in the highest yield of 83.35%. scispace.comsciencepublishinggroup.com This suggests that a slight excess of the amine relative to the theoretical stoichiometry with the phosgene source can be beneficial.

Table 1: Effect of Molar Ratio of m-Xylylenediamine (MXDA) to Triphosgene (BTC) on Di-isocyanate Yield scispace.com

| Entry | Molar Ratio (MXDA:BTC) | Yield (%) |

| 1 | 1 : 1.5 | 72.16 |

| 2 | 1 : 1 | 81.24 |

| 3 | 1.2 : 1 | 83.35 |

| 4 | 1.5 : 1 | 80.16 |

| 5 | 1.75 : 1 | 70.28 |

This principle can be applied to the synthesis of this compound, where a carefully optimized molar ratio of 3-chlorobenzylamine to the phosgenating agent would be essential to maximize conversion and minimize the formation of undesired ureas and other side products.

Impact of Reaction Temperature and Duration

Reaction temperature and time are interdependent parameters that significantly influence the rate of reaction and the formation of by-products. The phosgenation of amines is typically a multi-step process. An initial "cold phosgenation" is often carried out at lower temperatures (e.g., below 20°C) to form a carbamoyl chloride-amine hydrochloride slurry. google.com This is followed by a "hot phosgenation" step at elevated temperatures (e.g., 100°C to 200°C) to convert the intermediates into the final isocyanate. google.com

In the model synthesis of 1,3-Bis(isocyanatomethyl)benzene, the reaction temperature was found to be a critical factor for yield. scispace.com At lower temperatures (e.g., 110°C), a significant portion of the intermediate did not react, leading to a low yield. Conversely, at excessively high temperatures (e.g., 150°C), the formation of by-products, such as ureas, increased, which also resulted in a reduced yield. The optimal temperature was determined to be 125°C. scispace.com

Table 2: Effect of Reaction Temperature on Di-isocyanate Yield scispace.com

| Entry | Temperature (°C) | Yield (%) |

| 1 | 110 | 55.78 |

| 2 | 120 | 80.26 |

| 3 | 125 | 83.35 |

| 4 | 140 | 77.15 |

| 5 | 150 | 70.26 |

Similarly, the reaction duration must be sufficient for the reaction to reach completion, but prolonged reaction times can lead to the degradation of the product or the formation of more by-products. For the di-isocyanate synthesis, the yield peaked at a reaction time of 8 hours and decreased with either shorter or longer durations. scispace.com A shorter time resulted in incomplete conversion, while a longer time increased the quantity of by-products. scispace.com

Table 3: Effect of Reaction Duration on Di-isocyanate Yield scispace.com

| Entry | Time (h) | Yield (%) |

| 1 | 6 | 78.62 |

| 2 | 7 | 80.34 |

| 3 | 8 | 83.35 |

| 4 | 9 | 79.76 |

| 5 | 10 | 76.60 |

For the synthesis of this compound, a similar two-stage temperature profile would be expected, with an initial low-temperature phase followed by a carefully controlled heating period to drive the reaction to completion without significant by-product formation. The optimal temperature and duration would need to be established to maximize yield and purity.

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical in the synthesis of isocyanates. The solvent must be inert to the highly reactive reactants and products, particularly phosgene and the resulting isocyanate. google.com It should also effectively dissolve the starting materials and manage the reaction temperature.

Commonly used solvents for phosgenation reactions are high-boiling point, non-polar, aprotic liquids. Chlorinated aromatic hydrocarbons are frequently employed due to their inertness and suitable boiling points. mdpi.com Solvents such as monochlorobenzene, o-dichlorobenzene (ODCB), toluene, and xylene are often cited in the literature. google.commdpi.comgoogle.com In the optimization study for 1,3-Bis(isocyanatomethyl)benzene, chlorobenzene (B131634) was used as the solvent. scispace.com The use of ODCB as a solvent allows for mild operating conditions (31.4–100 °C) in some phosgenation processes due to its high boiling point (180.5°C). mdpi.com The concentration of the reactants in the solvent is also an important consideration, as it can affect reaction rates and the ease of product isolation. In the model study, the mass fractions of both the diamine and triphosgene in chlorobenzene were set at 10%. scispace.com The selection of an appropriate solvent and concentration is key to ensuring a homogeneous reaction environment, facilitating heat transfer, and simplifying the downstream purification of the this compound product.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Isocyanatomethyl Benzene

Reactivity Profile of the Isocyanate Functional Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, a result of the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by a wide range of nucleophiles. The reactivity of the isocyanate in 1-Chloro-3-(isocyanatomethyl)benzene is analogous to that of other benzyl (B1604629) isocyanates. Research comparing benzyl isocyanates to phenyl isocyanates (where the NCO group is directly bonded to the aromatic ring) has shown that the benzylic type generally reacts more slowly with alcohols at lower temperatures but exhibits a higher activation energy. researchgate.netacs.org The electron-withdrawing nature of the m-chloro substituent on the benzene (B151609) ring is expected to slightly increase the electrophilicity of the isocyanate carbon, thereby enhancing its reaction rate compared to unsubstituted benzyl isocyanate. rsc.orgnih.gov

The primary reaction of the isocyanate group is nucleophilic addition. wikipedia.org This process is fundamental to its utility in synthesis.

With Alcohols: In the presence of an alcohol (R'-OH), this compound undergoes a reaction to form a urethane (B1682113) (also known as a carbamate). This reaction is typically exothermic and proceeds readily, often catalyzed by acids or bases. wikipedia.orgl-i.co.uk The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom. rsc.org

With Amines: Primary or secondary amines (R'-NH2 or R'2NH) react even more rapidly than alcohols with the isocyanate group to yield substituted ureas. wikipedia.orgnoaa.gov The greater nucleophilicity of the nitrogen atom in amines compared to the oxygen in alcohols accounts for this increased reaction rate.

With Thiols: Thiols (R'-SH) can also react with isocyanates, though generally more slowly than amines or alcohols, to produce thiocarbamates. These reactions often require catalysts to proceed at a practical rate.

The general mechanism for these additions involves the attack of the nucleophile on the isocyanate carbon, forming a transient, unstable intermediate which is then stabilized by proton transfer. nih.gov

Table 1: Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent Class | Product Functional Group | General Product Structure |

|---|---|---|---|

| R'-OH | Alcohol | Urethane (Carbamate) | 3-Cl-C₆H₄-CH₂-NH-C(=O)O-R' |

| R'-NH₂ | Primary Amine | Substituted Urea (B33335) | 3-Cl-C₆H₄-CH₂-NH-C(=O)NH-R' |

| R'₂NH | Secondary Amine | Substituted Urea | 3-Cl-C₆H₄-CH₂-NH-C(=O)N-R'₂ |

| R'-SH | Thiol | Thiocarbamate | 3-Cl-C₆H₄-CH₂-NH-C(=O)S-R' |

| H₂O | Water | Unstable Carbamic Acid → Amine + CO₂ | 3-Cl-C₆H₄-CH₂-NH₂ + CO₂ |

The ability of the isocyanate group to react with hydroxyl groups is the foundation of polyurethane chemistry. l-i.co.uk While this compound is a monofunctional isocyanate and thus cannot form a polymer on its own, it serves as a model for the reactions involved in polyurethane production. Polyurethanes are formed when a diisocyanate or polyisocyanate is reacted with a diol or polyol. wikipedia.orgnih.gov

The reaction of a diisocyanate, such as a related di-functional version of the subject molecule like 1,3-Bis(isocyanatomethyl)benzene, with a polyol (a molecule with multiple hydroxyl groups) leads to the formation of long polymer chains linked by urethane moieties. l-i.co.uk The properties of the resulting polyurethane can be tailored based on the specific structures of the isocyanate and polyol precursors. aidic.it The monofunctional nature of this compound means it would act as a chain-terminating agent in a polyurethane polymerization, effectively capping the end of a growing polymer chain.

Influence of the Chloro Substituent on Aromatic and Benzylic Reactivity

The chlorine atom at the meta-position significantly influences the reactivity of the benzene ring. Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, and electron-donating through the resonance effect (+R) due to their lone pairs of electrons participating in pi-conjugation. stackexchange.com

For chlorine, the inductive effect strongly outweighs the resonance effect. stackexchange.com This has two major consequences for the aromatic ring:

Deactivation: The strong inductive withdrawal of electron density from the benzene ring makes it less nucleophilic. As a result, chlorobenzene (B131634) and its derivatives are less reactive than benzene itself towards electrophilic aromatic substitution. stackexchange.com

The benzylic position (-CH2-) reactivity is also affected. The electron-withdrawing nature of the chloro group can influence the stability of any intermediates formed at the benzylic carbon, such as radicals or carbocations.

Electrophilic Aromatic Substitution Potentials of the Benzene Ring

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the pi-electron system of the benzene ring. msu.edu The outcome of such a reaction on this compound is determined by the combined directing effects of the two substituents: the chloro group and the isocyanatomethyl group (-CH2NCO).

As established, the chloro group is a deactivating, ortho-, para-director. The -CH2NCO group is also deactivating. The isocyanate moiety is strongly electron-withdrawing, and although the methylene (B1212753) group provides some insulation, the group as a whole reduces the electron density of the aromatic ring. Due to its electron-withdrawing nature, the -CH2NCO group acts as a meta-director.

The positions on the ring relative to the existing substituents are:

Position 1: Chloro group

Position 2: Ortho to Cl, Ortho to -CH2NCO

Position 3: Isocyanatomethyl group

Position 4: Para to Cl, Ortho to -CH2NCO

Position 5: Meta to Cl, Meta to -CH2NCO

Position 6: Ortho to Cl, Meta to -CH2NCO

The directing effects of the two groups are summarized in the table below. The chloro group directs incoming electrophiles to positions 2, 4, and 6. The -CH2NCO group directs to positions 5 and 6 (relative to its own position, this is meta). The effects are therefore additive. Position 6 is favored by both groups (ortho to the o,p-director and meta to the m-director), making it a likely site for substitution. Position 4 is also strongly favored by the para-directing chloro group, though it is ortho to the deactivating -CH2NCO group. Position 2 is ortho to both groups and may be sterically hindered. Position 5 is meta to the chloro group and therefore strongly disfavored.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Position | Relation to -Cl | Relation to -CH₂NCO | Predicted Reactivity |

|---|---|---|---|

| 2 | Ortho | Ortho | Possible, but may be sterically hindered |

| 4 | Para | Ortho | Favorable |

| 5 | Meta | Meta | Unfavorable |

| 6 | Ortho | Meta | Favorable |

Studies on Reaction Mechanisms and Transition States

Specific mechanistic studies on this compound are not widely available in the literature. However, the mechanisms of its characteristic reactions can be reliably inferred from extensive studies on analogous compounds.

The mechanism for nucleophilic addition to the isocyanate is a two-step process:

Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the electrophilic carbonyl carbon of the isocyanate group. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate. rsc.org

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, yielding the final stable urethane product. nih.gov

The mechanism for electrophilic aromatic substitution on the benzene ring also proceeds in two main steps:

Electrophilic Attack: The pi system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This forms a new C-E bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com This step is slow and rate-determining. alevelh2chemistry.com

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon atom that bears the new electrophile. This restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

The stability of the transition states and the intermediate arenium ion determines the reaction rate and regioselectivity. For this compound, the electron-withdrawing substituents destabilize the positively charged arenium ion, thus slowing the reaction rate compared to benzene. The directing effects arise from the ability of the chloro substituent's lone pairs to stabilize the positive charge via resonance when attack occurs at the ortho and para positions, lowering the activation energy for these pathways relative to the meta pathway.

Polymerization Science and Materials Engineering Applications

Application as a Monomer in Polyurethane Synthesis

There is no available scientific literature detailing the use of 1-Chloro-3-(isocyanatomethyl)benzene as a monomer for polyurethane synthesis.

Incorporation into Polyimide Architectures

Role in Advanced Polymer Composite Materials

No published research was found that investigates the role of this compound in the formulation or manufacturing of advanced polymer composite materials, either as a matrix component or as a surface modification agent.

Comparative Studies with Other Aromatic Isocyanates in Polymerization

No studies were found that compare the polymerization behavior or resulting material properties of this compound with other common aromatic or araliphatic isocyanates such as 1,3-Bis(isocyanatomethyl)benzene, Tetramethylxylylene Diisocyanate (TMXDI), or Isophorone Diisocyanate (IPDI). hbm4eu.eu

Structure Reactivity Relationships and Derivatives Research

Systematic Modification of the Benzene (B151609) Ring and Isocyanatomethyl Group

The systematic modification of 1-chloro-3-(isocyanatomethyl)benzene is a key area of research aimed at tuning its chemical properties for specific applications. These modifications can be broadly categorized into two main areas: alterations to the benzene ring and functionalization of the isocyanatomethyl group.

Modifications of the Benzene Ring:

The presence of a chlorine atom on the benzene ring at the meta-position relative to the isocyanatomethyl group significantly influences the molecule's reactivity. Further modifications to the aromatic ring can be achieved through various electrophilic aromatic substitution reactions. For instance, nitration, halogenation, or Friedel-Crafts reactions could introduce additional functional groups, thereby altering the electronic properties of the ring and, consequently, the reactivity of the isocyanate moiety. The position of these new substituents would be directed by the existing chloro and isocyanatomethyl groups.

Modifications of the Isocyanatomethyl Group:

The isocyanatomethyl group (-CH₂NCO) is a highly reactive functional group that can undergo a variety of transformations. The methylene (B1212753) bridge provides a degree of conformational flexibility not present in aryl isocyanates where the NCO group is directly attached to the ring. Research into the modification of this group could involve reactions at the methylene position, although the high reactivity of the isocyanate typically dominates. More commonly, the isocyanate itself is the site of reaction, leading to a diverse range of derivatives such as ureas, carbamates, and thiocarbamates through reactions with amines, alcohols, and thiols, respectively.

Investigation of Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by a delicate interplay of electronic and steric effects originating from its constituent parts.

Electronic Effects:

The chlorine atom, being an electronegative element, exerts a significant electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the electron density of the aromatic system, which can influence the rate and regioselectivity of further electrophilic aromatic substitutions. Conversely, the lone pairs of electrons on the chlorine atom can participate in resonance, exerting an electron-donating mesomeric effect (+M), which primarily directs incoming electrophiles to the ortho and para positions. However, in the case of the isocyanatomethyl group, the primary electronic consideration is the high electrophilicity of the carbon atom in the isocyanate moiety (-N=C=O). Electron-withdrawing groups on the benzene ring, such as the chlorine atom, are expected to enhance this electrophilicity, thereby increasing the reactivity of the isocyanate group towards nucleophiles. rsc.org

Steric Effects:

Steric hindrance can play a crucial role in the reactions of this compound and its derivatives. mdpi.com For reactions involving the isocyanate group, the steric bulk of the attacking nucleophile can affect the rate of reaction. Similarly, for modifications on the benzene ring, the presence of the isocyanatomethyl group and the chlorine atom can sterically hinder certain positions, influencing the regiochemical outcome of substitution reactions. For instance, substitution at the C-2 position (ortho to both existing substituents) would be sterically demanding.

| Substituent on Benzene Ring | Electronic Effect | Predicted Effect on Isocyanate Reactivity |

|---|---|---|

| -Cl (at C1) | -I > +M (Electron-withdrawing) | Increase |

| -NO₂ (hypothetical at C5) | -I, -M (Strongly electron-withdrawing) | Significant Increase |

| -OCH₃ (hypothetical at C5) | -I, +M (Strongly electron-donating) | Decrease |

Design and Synthesis of Novel Functionalized Analogues

The design and synthesis of novel functionalized analogues of this compound are driven by the quest for molecules with tailored properties for various applications, including materials science and medicinal chemistry.

A modern and efficient method for the synthesis of benzyl (B1604629) isocyanates involves the direct C(sp³)–H isocyanation of benzylic substrates. rsc.orgrsc.org This approach, often catalyzed by transition metals like copper, allows for the introduction of the isocyanate functionality with high site selectivity and good functional group tolerance. rsc.orgrsc.org This method could be adapted for the synthesis of a variety of analogues of this compound by starting with appropriately substituted toluene (B28343) derivatives.

The primary route to novel analogues involves the reaction of the isocyanate group with a diverse range of nucleophiles. For example, reaction with primary and secondary amines leads to the formation of substituted ureas. This reaction is particularly significant as the urea (B33335) moiety is a common structural motif in many biologically active compounds. rsc.org Similarly, reactions with alcohols and phenols yield carbamates, which are important in the synthesis of polyurethanes and other polymers.

| Reactant | Functionalized Analogue | General Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | Substituted Urea | Nucleophilic Addition |

| Alcohol (R-OH) | Carbamate (B1207046) | Nucleophilic Addition |

| Thiol (R-SH) | Thiocarbamate | Nucleophilic Addition |

| Water (H₂O) | Unstable carbamic acid, decomposes to amine | Hydrolysis |

Applications of Analogues in Specialized Chemical Syntheses

The functionalized analogues of this compound serve as versatile intermediates in a variety of specialized chemical syntheses.

Urea Derivatives:

The urea analogues are of particular interest in medicinal chemistry and drug discovery. The ability to readily synthesize a large library of ureas by reacting the parent isocyanate with a diverse set of amines makes it a valuable tool in high-throughput screening for bioactive molecules. rsc.org The presence of the chloro-substituted benzene ring can also impart specific physicochemical properties, such as lipophilicity, which can be crucial for drug efficacy.

Carbamate and Thiocarbamate Derivatives:

Carbamate analogues are fundamental building blocks in the synthesis of polyurethanes. By reacting difunctional or polyfunctional alcohols with corresponding di- or polyisocyanates, a wide range of polymeric materials with diverse properties can be obtained. The chloro-substituted aromatic core can enhance the thermal stability and flame-retardant properties of these polymers. Thiocarbamates have applications in agriculture as herbicides and pesticides, and also serve as intermediates in the synthesis of sulfur-containing heterocycles.

Heterocyclic Synthesis:

The isocyanate functionality can participate in cycloaddition reactions and other multicomponent reactions to form complex heterocyclic structures. researchgate.net These heterocyclic compounds are often scaffolds for the development of new pharmaceuticals and functional materials. For example, benzyl isocyanate has been used in the stereospecific synthesis of 1,3-oxazinane-2,4-diones. georganics.skgeorganics.sk Analogues of this compound could be employed in similar synthetic strategies to create novel chlorinated heterocyclic systems.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and provide a detailed picture of the molecule's electronic landscape.

Key electronic properties derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity and greater polarizability. nih.gov

While specific DFT calculations for 1-Chloro-3-(isocyanatomethyl)benzene are not extensively detailed in publicly available literature, the principles can be illustrated by studies on related benzene (B151609) derivatives. scispace.comarxiv.org For instance, calculations on chlorobenzene (B131634) and other substituted benzenes show how substituents influence the electronic properties of the aromatic ring. scispace.com The chlorine atom, being an electron-withdrawing group, and the isocyanatomethyl group would both be expected to modulate the HOMO and LUMO energy levels of the benzene ring.

The chemical reactivity parameters of a molecule can be further described using the HOMO and LUMO energies. nih.gov These descriptors provide quantitative measures of various aspects of reactivity.

Table 1: Conceptual Quantum Chemical Parameters

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

This table outlines the theoretical parameters that can be calculated from HOMO and LUMO energies to predict the chemical behavior of a molecule like this compound.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This information provides a step-by-step understanding of how reactants are converted into products.

For a molecule like this compound, the isocyanate group (-N=C=O) is a key reactive site, highly susceptible to nucleophilic attack. Computational studies can model the reaction pathways of this group with various nucleophiles, such as alcohols or amines, which is crucial for understanding its use in the synthesis of carbamates and ureas.

Theoretical investigations can map the Gibbs free energy profile of a reaction. researchgate.net This involves calculating the energies of the reactants, transition states, and products. The difference in energy between the reactants and the transition state determines the reaction rate. Such models can compare different potential pathways to predict which one is more favorable kinetically and thermodynamically. For example, in reactions involving the aromatic ring, such as electrophilic substitution, computational models can determine the energy barriers for attack at the different available positions (ortho, meta, para), thus explaining the observed product distribution.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. Predicting these outcomes is a primary goal of computational chemistry in synthetic planning.

For this compound, regioselectivity is particularly relevant in electrophilic aromatic substitution reactions. The substituents on the benzene ring—the chlorine atom and the isocyanatomethyl group—direct incoming electrophiles to specific positions. The chlorine atom is known to be an ortho-, para-directing group, while the isocyanatomethyl group's directing effect would also influence the reaction's outcome. Computational methods can predict the regioselectivity by:

Analyzing Frontier Molecular Orbitals: The locations of the HOMO on the aromatic ring can indicate the most nucleophilic sites, which are most likely to be attacked by an electrophile. researchgate.net

Calculating Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov The most electron-rich sites on the benzene ring are predicted to be the most reactive towards electrophiles.

Comparing Transition State Energies: By calculating the activation energies for electrophilic attack at each possible position on the ring, the pathway with the lowest energy barrier can be identified as the most probable, thus predicting the major regioisomer. beilstein-journals.org

Automated workflows like the RegioSQM method have been developed to predict the regioselectivity of electrophilic aromatic substitution on complex molecules by calculating the free energies of intermediates. beilstein-journals.org Such approaches can be applied to molecules like this compound to guide synthetic strategies.

Molecular Dynamics Simulations of Compound Interactions

While quantum mechanics excels at describing the electronic structure and reactivity of single molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them, allowing for the study of larger systems, such as a solute in a solvent or a ligand binding to a protein.

For this compound, MD simulations could be employed to:

Study Solvation: Simulate how the molecule interacts with different solvent molecules, which can provide insights into its solubility and the stability of different conformations in solution.

Analyze Intermolecular Interactions: Investigate non-covalent interactions, such as halogen bonding involving the chlorine atom, with other molecules. Co-solvent MD simulations using halogenated benzene probes have been shown to successfully identify halogen-bonding interaction sites in biological systems. nih.gov

Model Polymer Formation: Simulate the initial stages of polymerization where this compound acts as a monomer, providing insights into the structure and dynamics of the resulting polymer chains.

Investigate Surface Interactions: Model the adsorption and arrangement of the molecule on various surfaces, which is relevant for applications in materials science. mdpi.com

These simulations provide a dynamic picture of molecular behavior that is inaccessible to static quantum chemical calculations, offering a more complete understanding of the compound's properties in a realistic environment.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Chloro-3-(isocyanatomethyl)benzene. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a detailed picture of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in public spectral databases, the expected chemical shifts and splitting patterns can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the range of approximately 7.0-7.5 ppm. The exact shifts and coupling constants would be influenced by the substitution pattern of the chloro and isocyanatomethyl groups. The methylene protons of the isocyanatomethyl group are expected to appear as a singlet at approximately 4.5-5.0 ppm, shifted downfield due to the electron-withdrawing nature of the isocyanate group and the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. The aromatic carbons would produce a series of signals in the region of approximately 120-140 ppm. The carbon atom attached to the chlorine atom would be expected at the lower end of this range, while the carbon attached to the isocyanatomethyl group would be at the higher end. The methylene carbon of the isocyanatomethyl group is anticipated to have a chemical shift in the range of 40-50 ppm. The carbon of the isocyanate group (-N=C=O) would appear as a distinct signal around 120-130 ppm.

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Multiplet | Aromatic protons (Ar-H) |

| ¹H | ~4.5-5.0 | Singlet | Methylene protons (-CH₂-NCO) |

| ¹³C | ~120-140 | Multiple signals | Aromatic carbons (Ar-C) |

| ¹³C | ~120-130 | Single signal | Isocyanate carbon (-N=C=O) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically observed in the range of 2240-2280 cm⁻¹. Other significant absorptions would include those for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Isocyanate (-N=C=O) | 2240-2280 | Asymmetric stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Methylene C-H | 2850-2960 | Stretch |

| Aromatic C=C | 1400-1600 | Stretch |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and thus the molecular formula of a compound with high accuracy. For this compound (C₈H₆ClNO), the exact mass can be calculated and compared with the experimentally determined mass. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+). Predicted mass spectrometry data suggests a monoisotopic mass of 167.0138 Da for this compound. uni.lu

Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 168.02108 |

| [M+Na]⁺ | 190.00302 |

| [M-H]⁻ | 166.00652 |

Data sourced from predicted values. uni.lu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis. In this technique, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For isocyanates, derivatization may sometimes be employed to improve chromatographic performance and stability. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. researchgate.netastm.orgresearchgate.netnih.gov For the analysis of this compound, a reversed-phase HPLC column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The isocyanate group is highly reactive and can react with protic solvents, so careful selection of the mobile phase and derivatization are often necessary for accurate quantification. epa.gov The mass spectrometer detector provides high selectivity and sensitivity, allowing for the detection and quantification of the target compound even at low concentrations.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Pyrolysis-Gas Chromatography/Mass Spectrometry in Polymer Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a potent analytical technique for the chemical characterization of polymers that are not amenable to direct analysis by conventional GC/MS due to their high molecular weight and lack of volatility. d-nb.info This method involves the thermal decomposition of the polymer in an inert atmosphere at temperatures ranging from 500 to 1400 °C. chromatographyonline.com The resulting smaller, volatile fragments are then separated by gas chromatography and identified by mass spectrometry. d-nb.info This process provides a reproducible fragmentation pattern that serves as a "fingerprint" for the original polymer, allowing for its identification and structural elucidation. d-nb.infochromatographyonline.com

The analysis of polyurethanes by Py-GC/MS is a prime example of the technique's utility. When pyrolyzed, polyurethanes often regenerate the constituent diisocyanates and polyols, which can then be identified. analytix.co.uk For a hypothetical polymer synthesized from this compound, Py-GC/MS would be instrumental in identifying the chlorinated isocyanate fragments, thereby confirming its presence in the polymer backbone. The pyrolysis of such a polymer would likely yield the monomer or related chlorinated aromatic compounds.

The pyrolysis products of different polymers can be used to identify the original material. For instance, the pyrolysis of a polyurethane shoe sole has been shown to regenerate 1,1'-methylenebis(4-isocyanato-benzene) (MDI), a major peak in the resulting pyrogram. analytix.co.uk Similarly, a clear polyurethane finish yields toluene (B28343) diisocyanate (TDI) upon pyrolysis. analytix.co.uk

Table 1: Characteristic Pyrolysis Products of Selected Polymers

| Polymer Type | Monomer/Precursor | Characteristic Pyrolysis Products | Retention Time (min) |

|---|---|---|---|

| Polyurethane Finish | Toluene diisocyanate (TDI) | Toluene diisocyanate | ~14 |

| Polyurethane Shoe Sole | 1,1'-methylenebis(4-isocyanato-benzene) (MDI) | 1,1'-methylenebis(4-isocyanato-benzene) | ~22 |

| Polyvinyl Chloride (PVC) | Vinyl chloride | Benzene, Toluene, other aromatic hydrocarbons | Variable |

This table is generated based on findings from polyurethane and polymer pyrolysis studies and is for illustrative purposes. analytix.co.ukchemistry-matters.com

Advanced Hyphenated Techniques for Complex Mixture Characterization

The characterization of complex mixtures, such as those found in industrial chemical processes or environmental samples, requires analytical techniques with high resolving power and sensitivity. chromatographyonline.com Advanced hyphenated techniques couple two or more analytical methods to achieve separations and identifications that are not possible with individual techniques. nih.gov

One of the most powerful techniques for the analysis of complex volatile and semi-volatile organic compounds is comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS). researchgate.net This technique utilizes two columns with different stationary phases to provide a much greater separation power than conventional GC-MS. azom.com The result is a two-dimensional chromatogram that can resolve thousands of compounds in a single analysis. researchgate.net For a complex mixture potentially containing this compound and its derivatives or byproducts, GCxGC-TOFMS would be capable of separating these target analytes from a complex matrix and providing high-quality mass spectra for confident identification. chromatographyonline.comgcms.cz The structured elution of compounds in a 2D plot can also help in grouping chemicals by their class. gcms.cz

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another indispensable tool, particularly for non-volatile or thermally labile compounds. nih.gov This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series. This provides a high degree of selectivity and sensitivity. analytix.co.uk For instance, LC-MS/MS is used for the analysis of complex mixtures of chlorinated paraffins in various matrices. nih.govoaepublish.com A similar approach could be developed for the analysis of mixtures containing this compound or its derivatives, especially in cases where the compounds are not suitable for GC analysis. The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can further aid in the identification of unknown compounds by providing highly accurate mass measurements. oaepublish.comresearchgate.net

Table 2: Comparison of Advanced Hyphenated Techniques

| Technique | Principle | Typical Analytes | Key Advantages |

|---|---|---|---|

| Py-GC/MS | Thermal decomposition followed by GC separation and MS detection. d-nb.info | Polymers, non-volatile organic materials. chromatographyonline.com | Direct analysis of solid/liquid samples without pretreatment, provides structural information. chromatographyonline.com |

| GCxGC-TOFMS | Comprehensive two-dimensional GC separation with high-speed mass spectrometric detection. azom.com | Volatile and semi-volatile organic compounds in highly complex mixtures. researchgate.net | Greatly increased peak capacity and resolution, structured chromatograms for compound classification. azom.comgcms.cz |

| LC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometry. nih.gov | Non-volatile, polar, or thermally labile compounds. oaepublish.com | High selectivity and sensitivity, suitable for a wide range of compounds not amenable to GC. nih.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

A thorough investigation into the scientific literature for dedicated research on 1-Chloro-3-(isocyanatomethyl)benzene yields minimal specific findings. The compound is commercially available, indicating that a synthetic route has been established. However, detailed scholarly articles outlining its synthesis, reaction mechanisms, and optimization are not readily found. General synthetic methods for benzylic isocyanates, such as the reaction of the corresponding benzylamine (B48309) with phosgene (B1210022) or a phosgene equivalent, or the Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative, are well-documented and likely applicable. However, specific adaptations and findings related to the chloro-substitution at the meta-position of the benzene (B151609) ring are not detailed in the available literature.

Identification of Knowledge Gaps and Unexplored Research Avenues

The current body of scientific knowledge exhibits significant gaps concerning this compound. The primary areas where information is lacking include:

Detailed Synthetic Methodologies: While general methods for isocyanate synthesis exist, specific, optimized, and high-yield synthetic protocols for this compound are not published. Research into novel, more sustainable, and safer synthetic routes, potentially avoiding hazardous reagents like phosgene, is a major unexplored avenue.

Chemical Reactivity and Derivatization: There is a lack of studies on the reactivity of the isocyanate group in this specific molecule. Research exploring its reactions with various nucleophiles (alcohols, amines, thiols) to form a library of novel carbamates, ureas, and thiocarbamates is needed. The influence of the meta-chloro substituent on the reactivity of the isocyanatomethyl group is also an un-investigated area.

Material Science Applications: The potential of this compound as a monomer or building block in polymer chemistry is entirely unexplored. Its bifunctional nature (a reactive isocyanate group and a modifiable aromatic ring) could be leveraged to create novel polymers with unique properties, such as enhanced thermal stability, flame retardancy (due to the chlorine atom), or specific solubility characteristics.

Biological and Pharmacological Screening: There is no available data on the biological activity of this compound or its derivatives. Screening for potential applications in medicinal chemistry and agrochemistry represents a completely open field of research.

Prospects for Novel Synthetic Strategies and Applications

The development of novel synthetic strategies for this compound could focus on non-phosgene routes, which are of increasing interest due to safety and environmental concerns. Catalytic methods involving the carbonylation of the corresponding benzylamine or the direct conversion of 1-chloro-3-(chloromethyl)benzene could be promising areas of investigation.

Prospects for novel applications are vast and entirely speculative at this point. In material science, it could be a valuable monomer for the synthesis of specialty polyurethanes and other polymers. The presence of the chlorine atom could impart desirable properties such as flame retardancy and increased chemical resistance. In medicinal and agricultural chemistry, the isocyanate group serves as a versatile handle for the synthesis of a wide range of compounds with potential biological activity.

Potential for Interdisciplinary Research Collaborations

The significant knowledge gaps surrounding this compound create a fertile ground for interdisciplinary research. Collaborations between synthetic organic chemists, polymer scientists, material engineers, and computational chemists could lead to significant advancements.

Synthetic and Computational Chemistry: Joint efforts could focus on developing and optimizing synthetic routes, guided by computational studies to understand reaction mechanisms and predict the properties of new derivatives.

Polymer Chemistry and Material Science: Collaborations in this area could explore the polymerization of this compound and the characterization of the resulting materials, assessing their potential for various applications, from coatings and adhesives to advanced composites.

Medicinal and Agricultural Chemistry: Partnerships with biologists and pharmacologists would be essential to screen new derivatives of this compound for potential therapeutic or pesticidal activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-3-(isocyanatomethyl)benzene, and how can structural purity be validated?

- Synthesis : A plausible route involves the introduction of an isocyanate group to a chlorinated toluene derivative. For example, chloromethylation of 1-chloro-3-methylbenzene followed by oxidation or substitution could yield the isocyanatomethyl group. Alternative methods may leverage cross-coupling reactions with isocyanate precursors under palladium catalysis .

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H NMR should show characteristic singlet peaks for the isocyanate (-NCO) group (δ ~120-130 ppm in ¹³C NMR) and aromatic protons split due to the chloro substituent .

Q. How can researchers determine the physicochemical properties (e.g., stability, solubility) of this compound?

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and humidity. For example, monitor decomposition via Fourier-Transform Infrared Spectroscopy (FTIR) to detect loss of the -NCO peak (~2270 cm⁻¹) .

- Solubility : Use shake-flask methods with HPLC quantification in solvents like THF, DCM, or acetonitrile. Polar aprotic solvents typically enhance solubility due to the compound’s aromatic and electrophilic isocyanate group .

Advanced Research Questions

Q. How does the steric and electronic environment influence the regioselectivity of reactions involving this compound?

- Mechanistic Insight : The chloro substituent acts as a meta-directing group, while the isocyanatomethyl group may exhibit electrophilic character. In lithiation reactions (e.g., with LDA), the chloro group’s electron-withdrawing effect stabilizes the ortho-lithiated intermediate, but steric hindrance from the isocyanatomethyl group may shift selectivity. Computational studies (DFT) can model transition states to predict regioselectivity .

- Experimental Optimization : Use low-temperature (-78°C) lithiation in THF to minimize side reactions. Lithium chloride additives can modulate aggregation states of LDA, enhancing reaction rates and selectivity .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting or IR peaks) be resolved for derivatives of this compound?

- Case Study : If ¹H NMR shows unexpected splitting in aromatic protons, consider dynamic effects like restricted rotation of the isocyanatomethyl group. Variable-temperature NMR can confirm this by observing coalescence at elevated temperatures.

- Advanced Techniques : 2D NMR (COSY, NOESY) and X-ray crystallography (for crystalline derivatives) resolve ambiguities. For example, crystallography of a related compound, (R)-1-chloro-3-(methylsulfinyl)benzene, confirmed stereochemical assignments .

Q. What strategies mitigate decomposition during storage or reaction conditions?

- Storage : Store under inert gas (argon/nitrogen) at -20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis of the isocyanate group.

- Reaction Design : Use scavengers like molecular sieves or triethylamine to trap moisture. For prolonged reactions, employ flow chemistry to minimize exposure to ambient conditions .

Methodological Considerations

- Synthetic Challenges : The isocyanate group’s reactivity necessitates strict anhydrous conditions. Alternative protecting groups (e.g., Boc for amines) may stabilize intermediates .

- Analytical Cross-Validation : Combine multiple techniques (e.g., GC-MS for purity, elemental analysis for stoichiometry) to address discrepancies in spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。